2,3-Diamino-8-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-methylquinoline-2,3-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
IFEYWNVNXFJCND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diamino 8 Methylquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational techniques for structural elucidation.
¹H NMR Spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another in the 2,3-Diamino-8-methylquinoline molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the two amino groups, and the protons of the methyl group. The chemical shifts (δ) of these protons would be influenced by the electron-donating effects of the amino and methyl groups. Spin-spin coupling patterns (splitting of signals) would reveal the connectivity between adjacent non-equivalent protons, aiding in the assignment of each signal to a specific proton in the structure.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon signals would indicate their hybridization state (sp² for the aromatic carbons, sp³ for the methyl carbon) and electronic environment. The signals for the carbons bearing the amino groups (C2 and C3) and the methyl group (C8) would be of particular interest in confirming the substitution pattern.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ||
| H5 | ||
| H6 | ||
| H7 | ||
| NH₂ (at C2) | ||
| NH₂ (at C3) | ||
| CH₃ (at C8) | ||
| C2 | ||
| C3 | ||
| C4 | ||
| C4a | ||
| C5 | ||
| C6 | ||
| C7 | ||
| C8 | ||
| C8a | ||
| CH₃ |
Note: This table is predictive and would be populated with experimental data upon successful characterization.
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are spin-spin coupled. In the context of this compound, COSY would be used to confirm the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached. This technique would be instrumental in assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, already assigned, proton signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups.
Key expected vibrational modes would include:
N-H stretching vibrations from the two amino groups, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic rings and the methyl group, usually observed between 2850 and 3100 cm⁻¹.
C=C and C=N stretching vibrations of the quinoline ring system, which would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.
N-H bending vibrations of the amino groups, typically found around 1600 cm⁻¹.
C-N stretching vibrations would appear in the fingerprint region, generally between 1250 and 1350 cm⁻¹.
C-H bending vibrations for the substituted aromatic ring.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | |
| Aromatic C-H | C-H Stretch | |
| Methyl (CH₃) | C-H Stretch | |
| Quinoline Ring | C=C and C=N Stretch | |
| Amino (NH₂) | N-H Bend | |
| Aromatic Amine | C-N Stretch |
Note: This table is predictive and would be populated with experimental data upon successful characterization.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₁N₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated exact mass.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* transitions within the quinoline aromatic system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the quinoline ring. The presence of the electron-donating amino and methyl groups would be expected to cause a red-shift (bathochromic shift) of the absorption bands compared to the parent quinoline molecule.
Fluorescence Spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent. The fluorescence spectrum of this compound would provide information about its emission properties, including the emission wavelength (λem) and quantum yield (Φf). These properties are highly dependent on the molecular structure and the surrounding environment.
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the amino groups, and how the molecules pack in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its observed spectroscopic properties.
Single Crystal X-ray Diffraction (SC-XRD)
A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction (SC-XRD) data for the compound this compound. While crystallographic data for various quinoline derivatives are documented, the specific structural parameters for this compound, including its crystal system, space group, unit cell dimensions, and atomic coordinates, have not been reported. Therefore, a data table for its SC-XRD parameters cannot be provided at this time.
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Similarly, no powder X-ray diffraction (PXRD) patterns for the bulk material analysis of this compound are publicly available. PXRD is a crucial technique for confirming the phase purity of a synthesized compound. Without experimental data, it is not possible to present a PXRD data table with characteristic peaks (2θ values) and their corresponding intensities for this compound.
Elemental Analysis for Stoichiometric Composition
Detailed experimental results from elemental analysis of this compound, which would confirm its stoichiometric composition, are not available in the reviewed literature. Elemental analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which is then compared to the theoretical values calculated from its chemical formula (C₁₀H₁₁N₃). The absence of reported experimental data prevents the compilation of a data table comparing theoretical and found elemental percentages for this compound.
Theoretical and Computational Investigations of 2,3 Diamino 8 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, a simpler, three-dimensional quantity. nih.gov This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For 2,3-Diamino-8-methylquinoline, a DFT analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy. From this optimized geometry, DFT calculations can yield crucial information about the molecule's electronic properties. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the calculation of atomic charges, which indicates the polarity of different regions of the molecule. These parameters are essential for understanding the molecule's stability and its potential sites for chemical reactions. Studies on various substituted quinolines consistently employ DFT to predict molecular geometries and electronic properties, forming the basis for further computational analysis. researchgate.netbohrium.com
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for describing chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, calculating the energies of the HOMO and LUMO and the corresponding energy gap would provide fundamental insights into its reactivity profile and electronic excitation properties. researchgate.nettandfonline.com This information is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Abbreviation | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values.
Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are electron-rich and represent likely sites for electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms. Regions of positive electrostatic potential, colored in shades of blue, are electron-poor and indicate favorable sites for nucleophilic attack. Green areas represent regions of neutral potential. For this compound, an MEP analysis would identify the electron-rich nitrogen atoms of the amino groups and the quinoline (B57606) ring as potential sites for electrophilic interaction, while highlighting any electron-deficient regions susceptible to nucleophilic attack. This analysis provides a clear, intuitive map of the molecule's reactive sites. nih.govacs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule).
For this compound, MD simulations would be valuable for analyzing its conformational flexibility. This includes the rotation of the amino groups and the methyl group, and how these movements are influenced by the molecule's environment. By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. If this compound were being studied as a potential ligand for a protein, MD simulations could be used to model the stability of the protein-ligand complex, showing how the ligand binds and how the protein structure adapts. researchgate.netdntb.gov.ua
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to establish a correlation between a molecule's structural or electronic features and its macroscopic properties, such as its spectroscopic behavior. Computational methods are essential for quantifying the electronic parameters that can then be correlated with experimental data.
Computational chemistry can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental IR or Raman spectrum. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific atomic motions (e.g., N-H stretching, C=C bending) can be achieved. bohrium.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. bohrium.com These calculated transitions can be correlated with electronic parameters like the HOMO-LUMO gap. A smaller HOMO-LUMO gap typically corresponds to a longer wavelength of absorption, indicating that less energy is required for electronic excitation. For this compound, correlating such calculated electronic parameters with experimentally measured spectroscopic data would validate the computational model and provide a deeper understanding of the electronic transitions responsible for its observed spectral properties.
Predictive Models for Chemical Reactivity and Stability
Theoretical and computational chemistry provides powerful tools for predicting the chemical reactivity and stability of molecules without the need for empirical observation. For this compound, while specific experimental and computational studies are not extensively available in the reviewed literature, predictive models can be constructed based on well-established quantum chemical methodologies that have been successfully applied to a wide range of quinoline derivatives. nih.govrsc.orgresearchgate.net These models utilize Density Functional Theory (DFT) and other computational approaches to elucidate the electronic structure and predict the behavior of the molecule in chemical reactions. nih.govresearchgate.net
At the heart of these predictive models is the calculation of various molecular properties and descriptors that correlate with reactivity and stability. These include frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and a range of quantum chemical parameters derived from the electronic structure. researchgate.netuantwerpen.be
Frontier Molecular Orbital (FMO) Analysis
A key component in predicting the chemical reactivity of this compound is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For quinoline derivatives, DFT calculations are commonly employed to determine these orbital energies. nih.gov While specific values for this compound are not present in the available literature, a hypothetical representation of such data, based on typical findings for amino-substituted quinolines, can be presented for illustrative purposes.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -5.85 | Indicates the molecule's capacity to act as an electron donor. The amino groups are expected to increase this value, making it a better electron donor compared to unsubstituted quinoline. |
| ELUMO | -1.20 | Represents the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 4.65 | A moderate gap suggests a balance of stability and reactivity. This value is crucial for predicting the molecule's behavior in chemical reactions. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution within the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show regions of high electron density (negative potential) around the nitrogen atoms of the amino groups and the quinoline ring, making these sites favorable for interactions with electrophiles. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential.
Quantum Chemical Descriptors
Beyond FMO analysis, a suite of quantum chemical descriptors can be calculated to provide a more nuanced understanding of the reactivity and stability of this compound. These parameters are often derived from the HOMO and LUMO energies and provide quantitative measures of various chemical properties. nih.govresearchgate.net
| Quantum Chemical Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Predicts the energy required to remove an electron. A lower value suggests easier oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Indicates the energy released upon gaining an electron. A higher value suggests a greater propensity for reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance to change in electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Quantifies the molecule's ability to act as an electrophile. |
These predictive models, grounded in computational chemistry, offer a powerful framework for understanding the intrinsic chemical properties of this compound. While the specific data for this compound requires dedicated computational investigation, the established methodologies applied to analogous quinoline systems provide a clear roadmap for such an analysis. nih.govresearchgate.netuantwerpen.be The insights gained from these theoretical models are invaluable for guiding synthetic efforts and for the rational design of new molecules with desired reactivity and stability profiles.
Chemical Reactivity and Derivatization Strategies for 2,3 Diamino 8 Methylquinoline
Reactivity of the Amino Functional Groups
The presence of two adjacent amino groups on the electron-deficient pyridine (B92270) ring of the quinoline (B57606) nucleus confers unique reactivity to 2,3-diamino-8-methylquinoline. These groups are nucleophilic and can readily participate in reactions with electrophilic partners.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The vicinal diamino arrangement in this compound makes it an excellent precursor for condensation reactions with a variety of carbonyl compounds. These reactions typically proceed by nucleophilic attack of the amino groups on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond (imine or Schiff base).
When reacted with 1,2-dicarbonyl compounds, 2,3-diaminoquinolines can form fused heterocyclic systems. For instance, the reaction of a similar compound, 2,3-diaminoquinolin-4(1H)one, with various 1,2-dicarbonyl compounds in ethanol (B145695) at 70°C leads to the formation of tricyclic fused quinolines. researchgate.net This reactivity is directly applicable to this compound for the synthesis of complex heterocyclic structures. The general mechanism involves a sequential condensation of the two amino groups with the dicarbonyl compound to form a diimine intermediate, which then undergoes cyclization.
The reaction of aminoquinolines with various aromatic aldehydes is a common method for synthesizing Schiff bases. For example, quinolin-7-amine can be reacted with a range of aromatic aldehydes in refluxing ethanol to yield the corresponding Schiff bases. This principle can be extended to this compound, where reactions with aldehydes or ketones can lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants. The resulting imines are versatile intermediates for the synthesis of more complex molecules and coordination complexes.
Table 1: Examples of Condensation Reactions with Aminoquinolines
| Aminoquinoline Reactant | Carbonyl Compound | Product Type | Reference |
| 2,3-Diaminoquinolin-4(1H)one | 1,2-Dicarbonyl compounds | Tricyclic fused quinolines | researchgate.net |
| Quinolin-7-amine | Aromatic aldehydes | Schiff bases |
Formation of Amides and Other Nitrogen-Containing Linkages
The amino groups of this compound can also react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This reaction is a fundamental transformation in organic synthesis and provides a straightforward method for attaching a wide range of substituents to the quinoline core. The synthesis of amides from 8-aminoquinoline (B160924) and various carboxylic acids is well-documented, typically proceeding via the activation of the carboxylic acid with reagents like oxalyl chloride, followed by reaction with the aminoquinoline in the presence of a base. rsc.org
Given the presence of two amino groups in this compound, this reaction can potentially lead to the formation of mono- or di-amides. Selective mono-amidation could be achieved by controlling the stoichiometry of the acylating agent or by leveraging the potential difference in reactivity between the C2 and C3 amino groups. These amide derivatives are of interest in medicinal chemistry, as quinoline amides have been investigated as inhibitors for various biological targets. sigmaaldrich.com
Reactivity of the Quinoline Heterocyclic Ring System
The quinoline ring itself is a key site for chemical modification, allowing for the introduction of functional groups that can further alter the compound's properties.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-established method for its functionalization. The electron-donating amino groups and the methyl group in this compound will influence the position of substitution. In general, electrophilic substitution on quinoline occurs on the benzene (B151609) ring rather than the pyridine ring, which is deactivated by the nitrogen atom. uomustansiriyah.edu.iq The substitution typically occurs at positions 5 and 8. uomustansiriyah.edu.iq
For 8-methylquinoline (B175542), the presence of the methyl group at C8 would be expected to further activate the benzene ring. However, the directing effects of the two amino groups at C2 and C3 must also be considered. While these are on the pyridine ring, their electronic influence can be transmitted through the fused ring system. The amino groups are strongly activating and would direct electrophiles to the ortho and para positions. In the context of the quinoline ring, this would further favor substitution on the benzene ring. Precise regioselectivity would likely be a mixture of products and would need to be determined experimentally, but positions C5 and C7 are potential sites for electrophilic attack.
Nucleophilic Substitution on Halogenated Intermediates
Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for functionalizing the quinoline ring, particularly when electron-withdrawing groups are present or on halogenated precursors. Halogenated quinolines are versatile intermediates for the introduction of a variety of nucleophiles.
For instance, 2,4-dichloro-8-methylquinoline (B1596889) can be synthesized and subsequently undergo regioselective nucleophilic substitution. mdpi.comsciforum.net The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. mdpi.com This allows for the selective introduction of nucleophiles like hydrazines, azides, and amines at the C4 position. mdpi.com Following this, the halogen at the C2 position can be substituted, sometimes requiring harsher conditions or the presence of a more activating group. mdpi.com
A similar strategy could be applied to this compound. Halogenation of the quinoline ring, likely at the C5 or C7 positions via electrophilic substitution, would produce a halo-2,3-diamino-8-methylquinoline. This halogenated derivative could then serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The success of such a substitution would depend on the reaction conditions and the nature of the nucleophile.
Table 2: Nucleophilic Substitution on Halogenated 8-Methylquinolines
| Halogenated Reactant | Nucleophile | Position of Substitution | Product Type | Reference |
| 2,4-Dichloro-8-methylquinoline | Hydrazine | 4 | 4-Hydrazino-2-chloro-8-methylquinoline | mdpi.com |
| 2,4-Dichloro-8-methylquinoline | Sodium azide (B81097) | 4 | 4-Azido-2-chloro-8-methylquinoline | sciforum.net |
| 2-Ethylthio-4-chloro-8-methylquinoline | Hydrazine | 2 and 4 | 2,4-Dihydrazino-8-methylquinoline | mdpi.com |
Cycloaddition and Annulation Reactions for Fused Ring Systems
The vicinal diamino functionality of this compound is a powerful tool for the construction of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions involve the formation of a new ring fused to the quinoline core.
As previously mentioned, the condensation with 1,2-dicarbonyl compounds is a classic example of an annulation reaction that leads to the formation of a fused pyrazine (B50134) ring. researchgate.net This transformation is a key step in the synthesis of complex, polycyclic aromatic systems.
Furthermore, the diamino functionality can be utilized in other cyclization strategies. For example, derivatives of ortho-diamino compounds can undergo cyclization to form various five- and six-membered heterocyclic rings. One such approach involves the reaction of ortho-amino N-propargylaniline derivatives, which can be cyclized to form quinoline-8-amines in the presence of indium(III) chloride. rsc.org This suggests that suitable derivatization of the amino groups in this compound could open pathways to novel fused ring systems.
The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a powerful method for quinoline synthesis and can be adapted for the synthesis of fused quinoline systems. sigmaaldrich.com By analogy, this compound could potentially be derivatized to introduce reactive functionalities that can participate in intramolecular annulation reactions, leading to the construction of novel polycyclic heteroaromatic compounds.
Synthesis of Pyrimidoquinolines
No specific research found for the synthesis of pyrimidoquinolines from this compound.
Formation of Pyrazoloquinolines
No specific research found for the formation of pyrazoloquinolines from this compound.
Construction of Thienoquinolines
No specific research found for the construction of thienoquinolines from this compound.
Regioselectivity and Stereoselectivity in Functionalization Reactions
No specific research found on the regioselectivity and stereoselectivity in functionalization reactions of this compound.
Advanced Applications and Emerging Research Directions for 2,3 Diamino 8 Methylquinoline
Coordination Chemistry and the Design of Metal-Organic Frameworks
The ability of 2,3-Diamino-8-methylquinoline to act as a robust chelating ligand has positioned it as a valuable component in the field of coordination chemistry. The nitrogen atoms of the two amino groups and the quinoline (B57606) ring can coordinate with various metal ions, leading to the formation of stable cyclometallated complexes. nih.govresearchgate.net
Synthesis and Characterization of Metal Complexes utilizing this compound as a Ligand
The synthesis of metal complexes with quinoline-based ligands is a well-established field. Typically, these complexes are prepared by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux conditions. For ligands similar to this compound, such as 8-aminoquinoline (B160924) and its derivatives, complexes with a variety of transition metals including Rhenium (Re), Cobalt (Co), Nickel (Ni), and Copper (Cu) have been synthesized. jchemlett.comnih.govpjmhsonline.com
The general synthetic procedure involves dissolving the this compound ligand and the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) in a solvent like ethanol (B145695). The mixture is then heated to facilitate the coordination reaction. jchemlett.com The resulting solid complexes can be isolated by filtration, washed, and dried.
Characterization of these complexes is crucial to confirm their structure and properties. Standard analytical techniques include:
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. This is typically observed by a shift in the vibrational frequencies of the C=N and N-H bonds upon complexation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the geometry around the metal center.
Elemental Analysis (C.H.N): To confirm the stoichiometric ratio of the metal and ligand in the complex. pjmhsonline.com
Investigation of Metal-Ligand Binding Modes and Geometries
As a bidentate ligand, this compound typically coordinates to a metal center through the two nitrogen atoms of the diamino groups, forming a stable five-membered ring. nih.gov This bidentate chelation is a common binding mode for ligands containing the 8-aminoquinoline scaffold. nih.gov
The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the nature of other coordinating ligands. For instance, in complexes with related ligands like 8-hydroxyquinoline, square planar and octahedral geometries are commonly observed. pjmhsonline.comscirp.org A 1:2 metal-to-ligand ratio often results in an octahedral geometry, with other positions potentially occupied by solvent molecules or counter-ions. scirp.orgresearchgate.net Quantum chemical calculations and DFT (Density Functional Theory) explorations are also employed to simulate and understand the binding process, quantifying the binding strength between metal ions and ligand fragments. mdpi.com
| Metal Ion | Typical Coordination Geometry | Example Ligand System |
| Cu(II) | Square Planar | 8-Hydroxyquinoline scirp.org |
| Ni(II) | Octahedral | Mixed β-enaminone/8-Hydroxyquinoline pjmhsonline.com |
| Co(II) | Octahedral | Mixed β-enaminone/8-Hydroxyquinoline pjmhsonline.com |
| Re(I) | Bidentate (via N,N) | 8-Aminoquinoline nih.gov |
Catalytic Applications of Transition Metal-Quinoline Complexes in Organic Transformations
Transition metal complexes containing quinoline-based ligands are highly effective catalysts for a wide range of organic reactions. mdpi.com The chelating nitrogen atom in the 8-position of the quinoline ring plays a crucial role in forming stable cyclometallated intermediates, which facilitates selective C-H bond activation and functionalization. nih.govresearchgate.net
Complexes involving metals such as Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) have been extensively used to catalyze the C(sp³)–H functionalization of the methyl group in 8-methylquinoline (B175542). semanticscholar.org These catalytic transformations allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to synthesize more complex functionalized quinolines. nih.gov
Notable catalytic reactions include:
Arylation: Rh(III)-catalyzed selective monoarylation and diarylation of 8-methylquinolines with organoboron reagents. researchgate.net
Alkylation: Rh(III)-catalyzed C(sp³)–H alkylation using strained olefins. researchgate.net
Acetoxylation: Rh(III)-catalyzed C(sp³)–H acetoxylation. semanticscholar.org
The strong σ-donor ability of the ligand framework can positively influence the catalytic activity of the metal center, making these complexes highly efficient for transformations like hydrosilylation, hydrogenation, and cross-coupling reactions. nih.gov
Photophysical Applications in Materials Science
The rigid, planar structure and π-conjugated system of the quinoline core make this compound an attractive scaffold for designing materials with interesting photophysical properties, such as fluorescence.
Design and Synthesis of Fluorescent Probes and Chemosensors for Non-Biological Analytes
Derivatives of 8-aminoquinoline are well-known fluorophores used in the development of fluorescent chemosensors, particularly for the detection of metal ions. mdpi.com The mechanism often involves a change in the fluorescence properties of the molecule upon binding to a specific analyte. This can be a "turn-on" or "turn-off" response, where the fluorescence is either enhanced or quenched.
The design of these probes often incorporates the 8-aminoquinoline moiety as the signaling unit and a specific receptor site that selectively binds to the target analyte. For example, probes based on a 2-amino-3′-dialkylaminobiphenyl core have been developed for the detection of dinitrogen trioxide (N₂O₃), where the reaction with the analyte forms a new, highly fluorescent benzo[c]cinnoline (B3424390) structure. nih.gov This analyte-induced structural transformation results in a significant fluorescence enhancement with minimal background signal from the original probe. nih.gov
The effectiveness of a fluorescent probe is evaluated based on several key parameters:
| Parameter | Description | Importance |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher quantum yield indicates a brighter probe. |
| Molar Absorptivity (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | High molar absorptivity allows for detection at lower concentrations. |
| Selectivity | The ability of the probe to respond to a specific analyte in the presence of other potentially interfering species. | Crucial for accurate and reliable detection. |
| Brightness | The product of molar absorptivity and quantum yield (ε × Φ). | A key metric for overall probe performance. nih.gov |
While many fluorescent probes are designed for biological applications, the same principles are applied to create sensors for non-biological analytes in environmental monitoring and materials science. setabiomedicals.comnih.govmdpi.com
Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
Quinoline derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). The most famous example is Tris-(8-hydroxyquinolinato) aluminum (Alq₃), which is widely used as an electron-transporting and emissive material in OLED devices due to its excellent stability and luminescence properties. researchgate.netresearchgate.net
An OLED is a solid-state device composed of several thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer to form excitons, which then release their energy as light. jmaterenvironsci.com
The structure of a typical multi-layer OLED is as follows:
Substrate: The base layer, typically glass or flexible plastic.
Anode: A transparent conductor (e.g., Indium Tin Oxide, ITO) that injects holes.
Hole Transport Layer (HTL): Transports holes from the anode to the emissive layer.
Emissive Layer (EML): The layer where electrons and holes recombine to produce light. This can be a single material or a host material doped with a guest emitter. tcichemicals.com
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.
Cathode: A metal electrode that injects electrons. jmaterenvironsci.com
Quinoline-based materials like this compound can be engineered for use in various layers of an OLED. Their electron-deficient nature makes them suitable candidates for electron-transporting or emissive materials. researchgate.net By modifying the substituents on the quinoline ring, the emission color can be tuned. For instance, the synthesis of 8,8'-dimethoxy-5,5'-bisquinoline has led to the development of bright blue-emitting OLEDs. researchgate.net The use of ultrathin emitting nanolayers (UENs) of such materials is a modern approach to simplify device structure and enhance efficiency. mdpi.com
Information Not Available for this compound
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Mentioned Compounds
Analytical Methodologies for Complex Quinoline Compounds in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture and assessing the purity of compounds. ox.ac.uk For quinoline (B57606) derivatives, several chromatographic methods are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like 2,3-Diamino-8-methylquinoline. The method's high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products.
In a typical setup for quinoline derivatives, Reversed-Phase HPLC (RP-HPLC) is frequently used. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to the basic nature of the amino groups in this compound, mixed-mode columns that incorporate cation-exchange functionalities can offer significantly better retention and peak shape compared to standard C18 columns. researchgate.net
The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The choice of buffer and its pH is critical to control the ionization state of the diaminoquinoline, which influences its retention time and peak symmetry. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the quinoline ring system exhibits strong absorbance. Purity levels of ≥95% are commonly confirmed using this method for novel quinoline derivatives. nih.gov
Table 1: Illustrative HPLC Conditions for Analysis of Substituted Quinolines
| Parameter | Condition | Purpose/Rationale |
| Column | Reversed-Phase C18, 5 µm | Standard for non-polar to moderately polar compounds. |
| Primesep 200 (Mixed-Mode) | Offers enhanced retention for basic quinolines via ionic interactions. mdpi.com | |
| Mobile Phase | Acetonitrile / Water (Gradient) | Common mobile phase for RP-HPLC, allowing for the elution of a range of compounds. |
| Buffer | Phosphoric Acid or Ammonium Formate | Controls pH to ensure consistent ionization and improves peak shape; Formate is LC-MS compatible. mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min | Typical analytical flow rate for standard bore columns. |
| Detection | UV/DAD at ~240-250 nm | Quinoline ring system provides strong UV absorbance for sensitive detection. nih.gov |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, it is primarily suited for thermally stable and volatile compounds. This compound, with its polar amino groups and relatively high molecular weight, is non-volatile and would likely decompose at the high temperatures required for GC analysis.
To utilize GC-MS, a chemical derivatization step is necessary. This process converts the polar N-H groups of the diamino moiety into less polar, more volatile functional groups. Trimethylsilylation is a common derivatization method where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is more volatile and thermally stable. emerypharma.com
Once derivatized, the sample is injected into the GC, where it is separated from other volatile components on a capillary column. The separated components then enter the mass spectrometer, which provides two key pieces of information: the retention time (from the GC), which helps in identification, and the mass spectrum (from the MS). The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive structural confirmation. emerypharma.com
Table 2: General Workflow for GC-MS Analysis of Non-Volatile Amines via Derivatization
| Step | Procedure | Description |
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) | The polar -NH2 groups are converted to non-polar -N(Si(CH3)3)2 groups, increasing volatility. |
| 2. Injection | Introduction of the derivatized sample into the hot GC inlet | The sample is vaporized and transferred to the GC column by the carrier gas (e.g., Helium). |
| 3. Separation | Passage through a capillary GC column (e.g., DB-5ms) | Separation occurs based on the boiling points and interactions of the derivatives with the column's stationary phase. |
| 4. Ionization | Electron Impact (EI) ionization | The separated molecules are fragmented into characteristic ions in the MS source. |
| 5. Detection | Mass analysis of fragments | The mass-to-charge ratio of the ions is measured, generating a mass spectrum for compound identification. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It directly couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. jetir.org
The chromatographic separation is performed as described for HPLC, typically using a reversed-phase column and a mobile phase of acetonitrile and water with a modifier like formic acid to facilitate protonation. rsc.org After exiting the column, the eluent is directed into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source. ESI generates gas-phase ions from the dissolved analytes without fragmentation, typically producing a protonated molecule [M+H]⁺.
This technique is exceptionally powerful when tandem mass spectrometry (MS/MS) is used. In an LC-MS/MS system, the protonated molecule of the target compound is selected and fragmented to produce specific product ions. By monitoring for a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve extremely high selectivity and sensitivity, allowing for the quantification of the compound even in complex matrices. rsc.orgjeol.com
Table 3: Representative LC-MS/MS Parameters for Quinoline Compound Analysis
| Parameter | Condition | Rationale |
| Chromatography | UHPLC/HPLC | Provides high-resolution separation prior to MS detection. rsc.org |
| Column | C18 (e.g., Waters XTerra MS C18) | Standard for retaining and separating quinoline derivatives. rsc.org |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Standard reversed-phase solvents; formic acid aids in protonation for ESI. rsc.org |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes basic compounds like diaminoquinolines to form [M+H]⁺ ions. |
| MS Mode | Tandem MS (MS/MS) | Allows for selective and sensitive detection. |
| Detection | Multiple Reaction Monitoring (MRM) | Monitors a specific fragmentation pathway (precursor ion → product ion) for highly quantitative and specific analysis. rsc.org |
Purity and Quantitative Analysis by Advanced Techniques
Beyond standard chromatographic methods, other advanced techniques can provide orthogonal information on the purity and quantity of this compound.
One of the most powerful methods is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Unlike chromatographic techniques that require a reference standard of the exact same compound for accurate quantification, qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known purity and concentration. jetir.orgnih.gov For this compound, specific, well-resolved proton (¹H) signals on the quinoline or methyl group could be used for integration. The major advantages of qNMR are its high precision, non-destructive nature, and the ability to provide a direct purity assessment without response factor correction. nih.gov
Capillary Electrophoresis (CE) is another high-efficiency separation technique that can be used for the analysis of quinoline derivatives. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. For a basic compound like this compound, analysis would be performed in an acidic buffer to ensure the molecule is protonated and carries a positive charge. CE can offer very high separation efficiency and requires minimal sample and solvent consumption. Coupling CE with mass spectrometry (CE-MS) further enhances its identification capabilities. libretexts.org
Finally, classical Titrimetric Methods can be employed for quantitative analysis. Given the presence of two basic amino groups, this compound can be quantified through an acid-base titration. The sample would be dissolved in a suitable solvent and titrated with a standardized solution of a strong acid. The endpoint, where a stoichiometric amount of acid has been added, can be determined potentiometrically or with a colorimetric indicator, allowing for the calculation of the compound's concentration. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-diamino-8-methylquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of diaminomethylquinoline derivatives typically involves multi-step protocols, including nitration, reduction, and cyclocondensation. For example, chemical reduction of nitro groups (e.g., using SnCl₂/HCl or catalytic hydrogenation) followed by site-selective nucleophilic additions (e.g., with α-acetyl-N-arylhydrazonoyl chlorides) can yield structurally diverse analogs .
- Key Considerations :
- Reagent selection : Triethylamine in ethanol is critical for controlling nucleophilic addition selectivity .
- Purification : Column chromatography (silica gel, eluent gradients) ensures purity >95% for spectroscopic validation.
- Yield Optimization : Pilot reactions under inert atmospheres (N₂/Ar) reduce side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve amino proton environments (δ 5.8–6.2 ppm for NH₂ groups) and methylquinoline backbone signals (e.g., δ 2.4–2.6 ppm for CH₃) .
- IR Spectroscopy : Confirm NH₂ stretches (~3350–3450 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers screen the biological activity of this compound derivatives in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Assays : MTT/PrestoBlue protocols on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Fluorescence Probes : Evaluate zinc-binding affinity via fluorescence quenching assays (ex/em: 350/450 nm) .
Advanced Research Questions
Q. How can contradictory spectral or bioactivity data for this compound analogs be resolved?
- Methodological Answer :
- Triplicate Experiments : Repeat syntheses and assays to rule out batch variability.
- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystals form) or DFT calculations for electronic structure insights .
- Meta-Analysis : Compare data against structurally similar quinolines (e.g., 8-methoxy or 4-oxo derivatives) to identify substituent-specific trends .
Q. What computational strategies are effective for predicting the reactivity of this compound in cyclocondensation reactions?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic attack sites .
- MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound derivatives?
- Methodological Answer :
- Analog Library Design : Synthesize derivatives with varied substituents (e.g., electron-withdrawing Cl at C-8 vs. electron-donating OCH₃) .
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical H-bond donors (NH₂) and hydrophobic regions (methylquinoline) .
- Data Integration : Combine bioactivity data (IC₅₀, MIC) with computational descriptors (logP, polar surface area) in PCA plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
